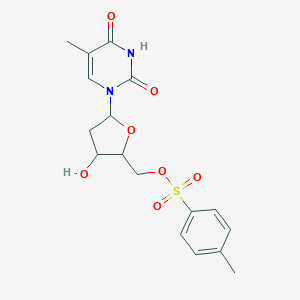

Thymidine, 5'-o-(p-toluenesulfonyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWNGNFIIXLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993373 | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-19-2 | |

| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5'-O-(p-toluenesulfonyl)thymidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded guide to the synthesis, purification, and characterization of 5'-O-(p-toluenesulfonyl)thymidine. Moving beyond a simple recitation of steps, this guide delves into the causality behind the protocol, ensuring a deep understanding that is critical for troubleshooting, optimization, and successful application in complex multi-step syntheses.

Part 1: Strategic Importance in Nucleoside Chemistry

5'-O-(p-toluenesulfonyl)thymidine, commonly referred to as 5'-O-tosylthymidine, is a cornerstone intermediate in the field of medicinal and nucleic acid chemistry. The primary strategic value of this compound lies in the transformation of the 5'-hydroxyl group of thymidine into a highly effective leaving group—the tosylate anion. This activation is a critical first step for a vast array of nucleophilic substitution reactions at the 5'-position. Consequently, 5'-O-tosylthymidine is an indispensable precursor for the synthesis of modified nucleosides, which are foundational to the development of antiviral and anticancer therapeutics, as well as sophisticated molecular probes for biological research.

The selection of the p-toluenesulfonyl (tosyl) group is deliberate. It imparts desirable properties such as high crystallinity to the product, which aids in purification, and it is stable under a variety of reaction conditions, yet readily displaced by a wide range of nucleophiles. A mastery of its synthesis and a rigorous confirmation of its structure and purity are therefore non-negotiable for any subsequent synthetic endeavor.

Part 2: The Synthesis Pathway: Mechanism and Protocol

The synthesis of 5'-O-tosylthymidine is a classic example of nucleophilic acyl substitution, specifically the tosylation of a primary alcohol. The reaction proceeds by the nucleophilic attack of the 5'-hydroxyl group of thymidine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine, is essential to catalyze the reaction and to neutralize the hydrochloric acid generated as a byproduct.

Caption: Chemical transformation of thymidine to 5'-O-tosylthymidine.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating in-process controls to ensure a successful outcome.

Materials:

-

Thymidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Dichloromethane (DCM) and Methanol (MeOH) (for chromatography)

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve thymidine (1.0 eq) in anhydrous pyridine. The volume should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram of thymidine). Expertise & Experience: The use of anhydrous pyridine is non-negotiable. Any moisture will rapidly hydrolyze the TsCl, reducing yield and complicating purification.

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (1.2 eq) in small portions over 20-30 minutes. Causality: This controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

In-Process Control (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 95:5 Dichloromethane:Methanol. The product (5'-O-tosylthymidine) is significantly less polar than the starting material and will have a higher Rf value. The reaction is complete when the thymidine spot is no longer visible. Trustworthiness: This step is the core of the self-validating process. Proceeding to work-up without confirmation of completion can lead to low yields.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water to quench any remaining TsCl and precipitate the product.

-

Extraction and Wash: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarbonate wash removes the pyridinium hydrochloride salt and any p-toluenesulfonic acid, which are more soluble in the aqueous phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a white or off-white solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain 5'-O-(p-toluenesulfonyl)thymidine as a pure white solid.

Part 3: Rigorous Characterization for Unambiguous Identification

The identity and purity of the synthesized compound must be confirmed through a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they form an unassailable confirmation of the product.

Data Presentation: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | δ 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.25 (s, 1H, H-6), 6.15 (t, 1H, H-1'), 4.20 (m, 2H, H-5'), 3.80 (m, 1H, H-3'), 2.40 (s, 3H, Ar-CH₃), 2.10 (m, 2H, H-2'), 1.75 (s, 3H, Thy-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | Signals for aromatic carbons (~127-145 ppm), thymine carbons (~110-164 ppm), deoxyribose carbons (~60-85 ppm), and the tosyl methyl carbon (~21 ppm). |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | Strong S=O stretches at ~1360 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). C=O stretch at ~1690 cm⁻¹. |

| High-Res Mass Spec (HRMS) | m/z | Calculated for C₁₇H₂₀N₂O₇S [M+H]⁺: 397.1069. Found: 397.1071 (example). The molecular formula is C17H20N2O7S.[1] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Expert Interpretation:

-

¹H NMR: The most telling signs of a successful reaction are the appearance of two doublets in the aromatic region (7.4-7.8 ppm) and a singlet around 2.4 ppm, characteristic of the tosyl group. Furthermore, a downfield shift of the H-5' protons (to ~4.20 ppm) compared to starting thymidine is definitive proof of tosylation at the 5'-position.

-

FT-IR: The two strong, sharp peaks for the sulfonyl group are unmistakable and provide clear evidence of the tosyl moiety's incorporation.[2]

-

Mass Spectrometry: High-resolution mass spectrometry provides the most accurate confirmation of the elemental composition, allowing for an unambiguous assignment of the molecular formula.[1][3]

Part 4: Authoritative Grounding & References

The protocols and data presented in this guide are grounded in established and peer-reviewed chemical literature. The following resources provide further detail and serve as a foundation for the methodologies described.

References

-

Title: Thymidine, 5'-O-(p-toluenesulfonyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: NMR and FT-IR Studies on the Association of Derivatives of Thymidine, Adenosine, and 6-N-Methyl-Adenosine in Aprotic Solvents Source: ResearchGate URL: [Link]

-

Title: A Practical Synthesis of 2,3'-Anhydrothymidine from Thymidine Source: Nucleosides, Nucleotides and Nucleic Acids URL: [Link]

-

Title: Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates Source: PubMed, National Library of Medicine URL: [Link]

-

Title: p-TOLYLSULFONYLMETHYL ISOCYANIDE Source: Organic Syntheses URL: [Link]

-

Title: O-mesylthymidine. Formation of 1-(3-azido-2,3-dideoxy-.beta.-D-threo-pentofuranosyl)thymine Source: ACS Publications URL: [Link]

Sources

Mechanism of 5'-Hydroxyl Activation with Tosyl Chloride: A Technical Guide

Executive Summary

The reaction of p-toluenesulfonyl chloride (TsCl) with the 5'-hydroxyl group of nucleosides is a cornerstone transformation in medicinal chemistry. While often categorized under "protection," its primary utility in drug development is activation . By converting the poor leaving group (-OH) into the highly reactive tosylate (-OTs), researchers enable subsequent nucleophilic substitutions (

This guide moves beyond standard textbook definitions to explore the N-tosylpyridinium catalytic cycle , the kinetic drivers of regioselectivity (5' vs. 3'), and the critical control of chlorination side-reactions .

Part 1: The Chemistry of Activation

The Fundamental Challenge

Nucleophilic substitution at the 5'-position of a ribose or deoxyribose sugar is thermodynamically unfavorable because the hydroxide ion (

The tosyl group transforms this thermodynamics:

-

Leaving Group Ability: The p-toluenesulfonate anion (

) is resonance-stabilized with a conjugate acid -

Stereochemical Integrity: The reaction occurs at the oxygen atom, preserving the stereochemistry of the C5' carbon (retention of configuration).

Mechanistic Deep Dive: The Role of Pyridine

A common misconception is that pyridine acts solely as a base to neutralize the HCl byproduct. In reality, pyridine acts as a nucleophilic catalyst .[1]

-

Activation: Pyridine is more nucleophilic than the primary alcohol.[1][2] It attacks the sulfur of TsCl, displacing chloride to form the highly electrophilic N-tosylpyridinium intermediate.

-

Transfer: The 5'-OH attacks the sulfur of this intermediate. The bond energy of the N-S bond in the intermediate is lower than the Cl-S bond, lowering the activation energy for the alcohol attack.

-

Deprotonation: Pyridine (or the chloride ion) acts as a base to remove the proton from the oxonium intermediate.

Critical Distinction: Unlike methanesulfonyl chloride (MsCl), which can proceed via a sulfene intermediate (E1cB mechanism) when using triethylamine, TsCl cannot form a sulfene because it lacks

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the transition states.

Figure 1: The N-tosylpyridinium catalytic cycle. Note that pyridine activates the sulfur center before the alcohol attacks.

Part 2: Regioselectivity and Kinetics

In nucleosides (e.g., Adenosine, Uridine), multiple hydroxyl groups compete for the tosyl chloride.

Primary vs. Secondary Hydroxyls

-

5'-OH (Primary): Sterically unhindered and kinetically favored. At

, the reaction rate is significantly faster ( -

3'-OH / 2'-OH (Secondary): Sterically hindered by the sugar ring puckering and the nucleobase.

Achieving Monotosylation

To ensure the reaction stops at the 5'-position without protecting the 2'/3' positions first:

-

Stoichiometry: Use a slight excess of TsCl (1.1 – 1.2 equivalents).

-

Temperature: Maintain strictly at

for the addition, then warm slowly to -

Concentration: High dilution favors the primary reaction; high concentration increases the probability of di-tosylation.

Part 3: Optimized Experimental Protocol

This protocol is designed for the regioselective 5'-O-tosylation of a purine nucleoside (e.g., Adenosine).

Reagents & Materials

-

Substrate: Nucleoside (dried under high vacuum over

overnight). -

Reagent: p-Toluenesulfonyl chloride (Recrystallized from hexane/chloroform if older than 6 months).

-

Solvent/Catalyst: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

-

Quench: Sodium Bicarbonate (

) saturated solution.

Step-by-Step Methodology

| Step | Action | Critical Mechanistic Note |

| 1. Solvation | Dissolve nucleoside (1.0 eq) in anhydrous pyridine (10-15 mL/mmol) under Argon. Cool to | Pyridine acts as solvent and catalyst.[2][3][4] Low temp suppresses 3'-OH attack. |

| 2. Activation | Add TsCl (1.2 eq) portion-wise over 15 minutes. | Portion-wise addition prevents localized high concentration of TsCl, reducing di-tosylation risk. |

| 3. Reaction | Stir at | Look for the disappearance of the baseline spot (polar nucleoside) and appearance of a less polar spot ( |

| 4. Quench | Add 1 mL water or sat. | Hydrolyzes excess TsCl/N-tosylpyridinium to TsOH before workup. |

| 5. Extraction | Dilute with EtOAc or DCM. Wash with cold 1M HCl (x3) until aqueous phase is acidic. | Crucial: Acid wash removes pyridine as pyridinium salt ( |

| 6. Neutralization | Wash organic layer with sat.[5] | Neutralizes any residual acid that could degrade the glycosidic bond (depurination). |

Workflow Logic

Figure 2: Decision logic for reaction monitoring and workup.

Part 4: Troubleshooting & Critical Quality Attributes

The most common failure mode in this reaction is not "no reaction," but over-reaction or side-reaction .

The "Chlorine Problem" (Side Reaction)

If the reaction is run too warm or for too long, the chloride ion (

-

Mechanism: The newly formed 5'-OTs is an excellent leaving group.[3][6] The

attacks the 5'-position via -

Result: Formation of 5'-chloro-5'-deoxynucleoside instead of the tosylate.

-

Prevention: Do not allow the reaction to heat up. Do not use Pyridine-HCl salts. If this persists, add DMAP (catalytic). DMAP forms a N-tosyl-4-dimethylaminopyridinium salt which is more reactive toward the alcohol than the chloride is toward the tosylate.

Data & Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Product is 5'-Cl (Alkyl Chloride) | Reaction temp too high; Excess | Keep at |

| Di-tosylation (3',5'-bis-OTs) | Excess TsCl; High concentration. | Reduce TsCl to 1.1 eq. Dilute reaction. |

| No Reaction | Wet pyridine (TsCl hydrolyzes to TsOH). | Distill pyridine over |

| Depurination (Loss of Base) | Acidic workup too harsh or prolonged. | Use cold dilute HCl or switch to |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Authoritative source for stoichiometry and solvent selection in sulfonate ester form

- K. C. Nicolaou & S. A. Snyder. (2005). Chasing Molecules That Were Never Made: The Role of Total Synthesis in Drug Discovery. Classics in Total Synthesis.

-

Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid.[7] Journal of Organic Chemistry, 9(3), 235–241.

- The foundational paper describing the mechanism of pyridine-catalyzed tosyl

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Source for the purification and recrystallization protocols of p-Toluenesulfonyl chloride.

- Reese, C. B., et al. (2003). Reaction of nucleosides with p-toluenesulfonyl chloride in pyridine. Tetrahedron Letters, 44(35), 6661-6663.

Sources

- 1. echemi.com [echemi.com]

- 2. reddit.com [reddit.com]

- 3. reactionweb.io [reactionweb.io]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

Role of 5'-tosylthymidine in nucleoside chemistry

The Strategic Utility of 5'-O-Tosylthymidine in Nucleoside Analog Synthesis

Executive Summary

5'-O-Tosylthymidine (5'-Ts-T) serves as a linchpin intermediate in the modification of the furanose scaffold of pyrimidine nucleosides. Its utility stems from the transformation of the 5'-hydroxyl group—a poor leaving group—into a p-toluenesulfonate ester, an excellent leaving group (

Mechanistic Principles & Reactivity Profile

The chemistry of 5'-Ts-T is governed by the electronic and steric environment of the 2'-deoxyribose ring.

-

Regioselectivity (5' vs. 3'): The primary 5'-hydroxyl group is sterically more accessible and nucleophilic than the secondary 3'-hydroxyl. Under controlled conditions (0°C, stoichiometric control), p-toluenesulfonyl chloride (TsCl) selectively tosylates the 5'-position. Over-reaction leads to 3',5'-ditosylation, a common impurity.

-

The Leaving Group: The tosyl group stabilizes the developing negative charge in the transition state via resonance delocalization over the sulfonyl and aromatic ring.[1] This makes the C5' position highly electrophilic.

-

The "Fork in the Road" (Reaction Divergence):

-

Path A (Intermolecular

): In the presence of strong external nucleophiles (azide, iodide, amines), the nucleophile attacks C5' from the backside, displacing the tosylate. -

Path B (Intramolecular Attack): In the absence of strong nucleophiles or under basic conditions, the carbonyl oxygen (O2) of the thymine base attacks C5'. This forms a rigid bicyclic system, 2,5'-anhydrothymidine . This is often a competing side reaction but can also be a desired pathway for constraining sugar conformation.

-

Visualizing the Reaction Pathways

Caption: Divergent reaction pathways for 5'-O-Tosylthymidine. Path selection is controlled by nucleophile strength and solvent conditions.

Synthesis Protocol: 5'-O-Tosylthymidine

This protocol prioritizes high regioselectivity to minimize 3',5'-ditosyl formation.

Reagents:

-

Thymidine (dried in vacuo over

) -

p-Toluenesulfonyl chloride (TsCl) (Recrystallized from hexane/chloroform if impure)

-

Anhydrous Pyridine (Acts as solvent and proton scavenger)

Step-by-Step Methodology:

| Step | Action | Mechanistic Rationale |

| 1. Solvation | Dissolve Thymidine (1.0 eq) in anhydrous Pyridine (10 mL/g). Cool to 0°C in an ice bath. | Low temperature reduces the kinetic energy, enhancing the selectivity for the primary 5'-OH over the secondary 3'-OH. |

| 2. Activation | Add TsCl (1.1 - 1.2 eq) portion-wise over 15 minutes. | Slow addition prevents localized high concentrations of TsCl, reducing the risk of di-tosylation. |

| 3. Reaction | Stir at 0°C for 2 hours, then allow to warm to 4°C (refrigerator) overnight. | Extended reaction time at low temp ensures conversion without thermal promotion of side reactions (anhydro formation). |

| 4. Quenching | Pour the mixture into ice-water (10x reaction volume). | Hydrolyzes excess TsCl to tosyl acid and precipitates the product (or allows extraction). |

| 5. Extraction | Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). | Separates the organic nucleoside from the aqueous pyridinium salts. |

| 6. Wash | Wash organic layer with cold 1M HCl (to remove pyridine), then Sat. | Acid wash is critical to remove pyridine, which can catalyze decomposition during concentration. |

| 7. Purification | Dry over | Target: White crystalline solid. Yield: Expect 70-85%. |

Quality Control (TLC):

-

Mobile Phase: 10% Methanol in DCM.

-

Observation: 5'-Ts-T (

) runs higher than Thymidine (

Application: Nucleophilic Displacement (The Reaction)

The most common application is the synthesis of 5'-Azido-5'-deoxythymidine , a precursor for "Click" chemistry labeling of DNA or reduction to 5'-amino-thymidine.

Protocol for Azidation:

-

Solvent: Dissolve 5'-Ts-T in anhydrous DMF (polar aprotic solvent favors

). -

Reagent: Add Sodium Azide (

, 1.5 - 2.0 eq). -

Conditions: Heat to 50-60°C for 3-5 hours.

-

Warning: Do not exceed 80°C. Higher temperatures drastically increase the rate of 2,5'-anhydrothymidine formation (the thermodynamic sink).

-

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Mechanism: The azide anion (

) attacks the C5' carbon from the backside, inverting the geometry (though C5' is not a stereocenter, the mechanism is strictly

Troubleshooting & Optimization

Problem: Formation of 2,5'-Anhydrothymidine

-

Symptom:[2][3][4][5][6][7] A new spot appears on TLC just below the product, or the product is insoluble in standard organic solvents (anhydro compounds are polar/rigid).

-

Cause: Basic conditions or excessive heat allow the base oxygen to attack the 5'-position.

-

Solution: Keep reaction temperatures

. Ensure the reaction mixture is neutral during workup.

Problem: 3',5'-Ditosylation

-

Symptom:[2][3][4][5][6][7] High running spot on TLC. Low yield of mono-tosyl.

-

Cause: Excess TsCl or temperature too high during addition.

-

Solution: Strictly control TsCl stoichiometry (1.1 eq). Keep the addition at 0°C.

References

-

Nucleophilic Substitution Reactions Using Tosyl Groups.

-

Source:

-

-

Synthesis and antiviral activity of several 2,5'-anhydro analogues. Journal of Medicinal Chemistry, 1989.[8]

-

Source:

-

-

Amino-5'-deoxythymidine: synthesis and specific phosphorylation. Antimicrobial Agents and Chemotherapy, 1980.[9]

-

Source:

-

-

Nucleophilic participation in the transition state for human thymidine phosphorylase.Journal of the American Chemical Society, 2004.

-

Source:[10]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic participation in the transition state for human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tosyl Group in Nucleoside Chemistry: A Legacy of Precision and Versatility

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic manipulation of reactive functional groups is a cornerstone of modern organic chemistry, particularly in the intricate field of nucleoside and nucleotide synthesis. Within the chemist's toolkit, the p-toluenesulfonyl (tosyl) group has emerged as an indispensable workhorse for the protection and activation of hydroxyl moieties in nucleosides. This guide provides a comprehensive exploration of the discovery, history, and application of tosyl-protected nucleosides, offering both historical context and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Historical Perspectives: From Nucleic Acid Structure to Synthetic Control

The story of tosyl-protected nucleosides is intrinsically linked to the broader history of our understanding of nucleic acids. In the early 20th century, the foundational work of Phoebus Levene was instrumental in dissecting the fundamental components of nucleic acids: a phosphate group, a pentose sugar (ribose or deoxyribose), and nitrogenous bases.[1][2][3][4] Levene was the first to identify that these components were linked in a phosphate-sugar-base order, coining the term "nucleotide".[2][4]

However, it was the pioneering research of Alexander Todd in the mid-20th century that ushered in the era of synthetic nucleotide chemistry.[5][6] Todd's systematic approach to the synthesis of nucleosides and nucleotides not only confirmed their structure but also laid the groundwork for the later synthesis of DNA and RNA. His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1957, highlighted the critical need for robust and selective methods to protect and activate the various functional groups within nucleosides.[5][7][8][9]

The tosyl group, a derivative of p-toluenesulfonic acid, had already been recognized in organic chemistry for its utility in converting alcohols into excellent leaving groups.[10][11][12] Its introduction into nucleoside chemistry provided a powerful tool to selectively modify the hydroxyl groups of the sugar moiety, paving the way for the synthesis of a vast array of novel nucleoside analogs with therapeutic potential.

The Chemistry of Tosylation: Mechanism and Strategic Considerations

The tosylation of a nucleoside's hydroxyl group is a nucleophilic substitution reaction where the alcohol's oxygen atom attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][12] This reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[1]

The primary hydroxyl group at the 5'-position of a nucleoside is generally the most reactive due to reduced steric hindrance, allowing for selective 5'-O-tosylation. The resulting tosylate ester is a stable, crystalline solid that can be readily purified.[13]

The key to the tosyl group's utility lies in its ability to transform the poorly leaving hydroxyl group into a highly effective tosylate leaving group.[13][14] The stability of the resulting tosylate anion is due to the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[14] This activation of the hydroxyl position opens the door to a wide range of subsequent nucleophilic substitution reactions, enabling the introduction of various functionalities with high stereochemical control.[14][15]

Diagram: Mechanism of Nucleoside Tosylation

Caption: The nucleophilic attack of the nucleoside's hydroxyl group on tosyl chloride.

Experimental Protocols: A Practical Guide

The successful tosylation of nucleosides requires careful attention to experimental conditions to ensure high yields and selectivity.

General Protocol for 5'-O-Tosylation of a Ribonucleoside

This protocol provides a general method for the selective tosylation of the 5'-hydroxyl group of a ribonucleoside.

Materials:

-

Ribonucleoside (e.g., Uridine)

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the ribonucleoside (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water or ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 5'-O-tosylated nucleoside.

Causality Behind Experimental Choices:

-

Anhydrous Pyridine: Serves as both the solvent and the base to neutralize the HCl generated during the reaction. It must be anhydrous to prevent hydrolysis of the tosyl chloride.

-

0 °C Reaction Temperature: The reaction is initially carried out at a low temperature to control the exothermic reaction and to enhance the selectivity for the more reactive 5'-hydroxyl group.

-

Portion-wise Addition of TsCl: This helps to maintain a low concentration of the reactive tosyl chloride, further promoting selective reaction at the primary hydroxyl group.

-

TLC Monitoring: Essential for determining the reaction's endpoint and preventing the formation of di-tosylated and other byproducts.

Diagram: Experimental Workflow for 5'-O-Tosylation

Caption: Step-by-step workflow for the 5'-O-tosylation of a nucleoside.

Deprotection of Tosylated Nucleosides

The removal of the tosyl group is often necessary in multi-step syntheses. Reductive cleavage is a common method for deprotection.

Protocol for Reductive Detosylation using Sodium Naphthalenide:

Sodium naphthalenide is a powerful reducing agent that can efficiently cleave the tosyl group.[5]

Materials:

-

Tosyl-protected nucleoside

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium metal

-

Naphthalene

-

Ammonium chloride solution

Procedure:

-

Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.

-

In a separate flask, dissolve the tosyl-protected nucleoside in anhydrous THF.

-

Cool the nucleoside solution to a low temperature (e.g., -78 °C).

-

Slowly add the sodium naphthalenide solution to the nucleoside solution until the green color persists, indicating a slight excess of the reagent.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the deprotected nucleoside.

-

Purify as necessary.

Trustworthiness of the Protocol: This reductive cleavage method is generally high-yielding and chemoselective, leaving other functional groups intact. The persistence of the green color of the sodium naphthalenide radical anion provides a clear visual endpoint for the reaction.

Applications in Drug Development and Oligonucleotide Synthesis

The ability to selectively functionalize nucleosides via their tosylated intermediates has had a profound impact on the development of antiviral and anticancer drugs. Many nucleoside analogs owe their existence to the synthetic pathways enabled by tosyl chemistry.[16][17] For instance, the introduction of modifications at the 5'-position to enhance antiviral activity often begins with a 5'-O-tosylated precursor.

More recently, the versatility of the tosyl group has been exploited in the field of oligonucleotide synthesis and bioconjugation. In the early 1990s, Letsinger and colleagues demonstrated the use of a 5'-tosyl phosphoramidite for the chemical ligation of oligonucleotides.[18] This work highlighted the potential of tosyl-activated oligonucleotides for creating complex nucleic acid structures. Today, tosyl-modified oligonucleotides are used for attachment to solid supports and for conjugation to various biomolecules, such as proteins and antibodies.[18]

Table: Representative Applications of Tosyl-Protected Nucleosides

| Application Area | Specific Use of Tosyl Group | Example Reference |

| Antiviral Drug Synthesis | Activation of hydroxyl groups for nucleophilic displacement to introduce antiviral moieties. | Synthesis of various nucleoside analogues.[16][17] |

| Oligonucleotide Synthesis | Chemical ligation of oligonucleotides via 5'-tosyl phosphoramidites. | Herrlein, M. K., Nelson, J. S., & Letsinger, R. L. (1990s).[18] |

| Bioconjugation | Functionalization of oligonucleotides for attachment to surfaces or other biomolecules. | Mirkin et al. for coupling antibodies to oligonucleotides.[18] |

Conclusion and Future Outlook

From its early applications as a simple protecting group to its current role in sophisticated bioconjugation strategies, the tosyl group has proven to be an exceptionally valuable tool in nucleoside and nucleotide chemistry. Its reliability, predictability, and versatility have enabled the synthesis of countless novel compounds that have advanced our understanding of biology and led to the development of life-saving therapeutics. As the demand for more complex and precisely engineered nucleic acid-based drugs and research tools continues to grow, the legacy of the tosyl group is certain to endure, providing a robust chemical foundation for future innovations in the field.

References

- Levene, P. A. (1919). The Structure of Yeast Nucleic Acid: IV. Ammonia Hydrolysis. J. Biol. Chem.

- Todd, A. R. (1957). Synthesis in the Study of Nucleotides. Nobel Lecture.

- Herrlein, M. K., Nelson, J. S., & Letsinger, R. L. (Referenced in Glen Report 22.24).

- Levene, P. A. (Mentioned in multiple historical accounts of nucleic acid chemistry). [Online]. Available: General historical articles on nucleic acid discovery.

- Todd, A. R. (Mentioned in various biographical and scientific articles). [Online]. Available: Articles on the history of nucleotide synthesis.

-

Wikipedia. (n.d.). Phoebus Levene. [Online]. Available: [Link]

-

Jnetics. (2024, December 27). Phoebus Levene: The Father of the Nucleotide. [Online]. Available: [Link]

-

Britannica. (2026, January 6). Alexander Robertus Todd, Baron Todd. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Alec Todd. [Online]. Available: [Link]

-

Chemical Industry Digest. (2019, August 27). Lord Alexander Todd - Pioneering researcher of nucleotides. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Tosyl group. [Online]. Available: [Link]

-

Grokipedia. (n.d.). Tosyl group. [Online]. Available: [Link]

-

Fiveable. (2025, August 15). Tosylates Definition - Organic Chemistry Key Term. [Online]. Available: [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. [Online]. Available: [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Online]. Available: [Link]

-

MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Online]. Available: [Link]

- Ikehara, M., & Uesugi, S. (1973). Studies of Nucleosides and Nucleotides. LV. Reaction cytidine 5'-monophosphate with p-toluenesulfonyl chloride. Chemical & Pharmaceutical Bulletin, 21(2), 264–269.

-

PMC. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Online]. Available: [Link]

-

Glen Research. (n.d.). Glen Report 22.24 - New Product - Universal Tosyl Phosphoramidite. [Online]. Available: [Link]

- Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 38(36), 6295-6298.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies of Nucleosides and Nucleotides. LV. Reaction cytidine 5'-monophosphate with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. scispace.com [scispace.com]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 9. glenresearch.com [glenresearch.com]

- 10. reddit.com [reddit.com]

- 11. BJOC - Mechanochemistry of nucleosides, nucleotides and related materials [beilstein-journals.org]

- 12. An important protecting group developed specifically for polyhydr... | Study Prep in Pearson+ [pearson.com]

- 13. fiveable.me [fiveable.me]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

Strategic Utilization of 5'-O-Tosylthymidine in Antiviral Scaffold Synthesis

Executive Summary

In the landscape of nucleoside antiviral development, the modification of the sugar moiety—specifically the 5'-position—remains a critical strategy for bypassing kinase bottlenecks and creating novel polymerase inhibitors. 5'-O-(p-Toluenesulfonyl)thymidine (5'-TsT) serves as a pivotal "switchman" intermediate. By converting the poor leaving group of the 5'-hydroxyl into a highly reactive tosylate ester, researchers gain access to a divergent chemical space. This guide provides a rigorous, field-validated protocol for the regioselective synthesis of 5'-TsT and details its transformation into high-value antiviral precursors such as 5'-azido, 5'-amino, and 5'-halo nucleosides.

Part 1: The Chemical Rationale[1][2]

The Selectivity Challenge

Thymidine contains two hydroxyl groups: a primary alcohol at the 5' position and a secondary alcohol at the 3' position. The synthesis of 5'-TsT relies on the principle of steric differentiation .

-

5'-OH (Primary): Sterically unhindered and kinetically faster to react.

-

3'-OH (Secondary): More hindered and kinetically slower.

By controlling temperature (

The Leaving Group Physics

The hydroxyl group (

Part 2: Master Protocol – Regioselective Synthesis of 5'-TsT

Objective: Synthesize 5'-O-p-toluenesulfonylthymidine with >90% regioselectivity.

Reagents & Equipment[3][4]

-

Substrate: Thymidine (dried in vacuo over

). -

Reagent: p-Toluenesulfonyl chloride (TsCl) - Recrystallize from hexane if yellow/impure.

-

Solvent/Base: Anhydrous Pyridine (stored over KOH pellets).

-

Monitoring: TLC Plates (Silica Gel 60

).

Step-by-Step Workflow

1. Preparation (The "Zero-Water" Rule)

-

Action: Flame-dry a round-bottom flask and flush with Argon.

-

Rationale: TsCl hydrolyzes rapidly in the presence of moisture to form p-toluenesulfonic acid, which is non-reactive for this transformation and complicates purification.

2. Solvation and Cooling

-

Action: Dissolve Thymidine (1.0 eq) in anhydrous pyridine (10 mL per gram). Cool the solution to

C in an ice bath. -

Causality: Low temperature suppresses the reaction rate of the secondary 3'-OH, maximizing 5'-selectivity.

3. Addition of Electrophile

-

Action: Add TsCl (1.2 eq) portion-wise over 15 minutes.

-

Control Point: Do not dump TsCl all at once. A localized high concentration can force the thermodynamic product (bis-tosylation).

4. Reaction & Monitoring (Self-Validating Step)

-

Action: Stir at

C for 4 hours, then allow to warm to room temperature overnight. -

Validation (TLC):

-

Mobile Phase:

:MeOH (9:1). -

Visualization: UV Light (254 nm).

-

Expected

: Thymidine ( -

Stop Condition: Quench when Thymidine spot is <5%.

-

5. Workup (The "Ice-Crash" Method)

-

Action: Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice water .

-

Observation: The product should precipitate as a white solid.

-

Troubleshooting: If an oil forms, decant the water, dissolve the oil in a minimum amount of MeOH, and re-precipitate in ether.

Visualization: Synthesis Workflow

Figure 1: Critical path for the regioselective synthesis of 5'-O-tosylthymidine.

Part 3: Divergent Synthesis – The Antiviral Hub

Once isolated, 5'-TsT becomes the "Hub" for generating diverse antiviral candidates via

The Azide Pathway (Precursor to Amines & Click Chemistry)

-

Reagents:

(3-5 eq) in DMF at -

Product: 5'-Azido-5'-deoxythymidine (AZT isomer, but 5'-modified).

-

Utility: Can be reduced to 5'-amino (see below) or used in CuAAC "click" reactions to attach lipophilic tails for better membrane permeability.

The Amine Pathway (Kinase Bypass)

-

Reagents: Saturated methanolic ammonia or direct amine nucleophiles.

-

Mechanism: Direct displacement.

-

Antiviral Significance: 5'-amino analogs can form phosphoramidate bonds, mimicking the phosphate backbone but resisting enzymatic cleavage.

The Halogen Pathway

-

Reagents: NaI or LiBr in acetone/MEK (Finkelstein conditions).

-

Product: 5'-Iodo-5'-deoxythymidine.

-

Utility: 5'-Iodo derivatives are radiosensitizers and precursors for organometallic coupling (e.g., Heck reaction) to extend the carbon skeleton.

Visualization: Reaction Network

Figure 2: Divergent synthesis pathways from the 5'-TsT intermediate.

Part 4: Antiviral Case Study – 5'-Amino-5'-deoxythymidine[5][6][7]

The conversion of 5'-TsT to 5'-amino-5'-deoxythymidine (5'-AdThd) represents a classic application in antiviral research.

Mechanism of Action

Unlike chain terminators (like AZT) that target Reverse Transcriptase, 5'-AdThd exhibits activity against Herpes Simplex Virus Type 1 (HSV-1) via a unique dual mechanism:

-

Genomic Incorporation: 5'-AdThd is phosphorylated and incorporated into viral DNA. The phosphoramidate linkage (

bond) distorts the DNA helix. -

RNA Processing Interference: Incorporation leads to a shift from poly(A)+ to poly(A)- viral RNA, effectively silencing viral protein translation [1].

Synthesis Protocol from 5'-TsT

-

Displacement: Dissolve 5'-TsT in DMF. Add

(5 eq). Heat to -

Reduction: Hydrogenate the azide (

, Pd/C) in EtOH. -

Result: Quantitative conversion to the 5'-amine.

Part 5: Quality Control & Data Tables

To ensure the integrity of the precursor before downstream use, the following analytical benchmarks must be met.

Table 1: Analytical Specifications for 5'-TsT

| Test | Method | Acceptance Criteria | Diagnostic Feature |

| Purity | HPLC (C18) | > 95% Area | Single peak at retention time |

| Identity | 1H NMR (DMSO-d6) | Conforms | Aromatic doublet (7.8, 7.4 ppm) + Methyl singlet (2.4 ppm) |

| Regioselectivity | 1H NMR | No 3'-shift | 3'-H signal should remain near 4.2 ppm; 5'-H shifts downfield |

| Solvent | GC-Headspace | < 500 ppm | Absence of Pyridine |

Self-Validation: NMR Interpretation

In the

-

Unmodified Thymidine: 5'-H signals appear

3.6 - 3.7 ppm. -

5'-TsT: 5'-H signals shift to 4.2 - 4.3 ppm due to the electron-withdrawing nature of the sulfonyl ester.

-

Bis-tosylate: Look for an additional shift of the 3'-H proton from

4.2 ppm to

References

-

Puschett, J. B., et al. "The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA."[2] Antiviral Research, vol. 4, no.[3] 5, 1984, pp. 271-280.[2] Link

-

Lin, T. S., et al. "Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs."[4] Journal of Medicinal Chemistry, vol. 19, no. 4, 1976, pp. 495-498.[4] Link

-

Da Rosa, et al. "Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection."[5] Molecules, vol. 28, 2023.[6][5] Link

-

SVKM IOP. "Synthetic applications of p-toluenesulfonyl chloride: A recent update." International Journal of Applied Research. Link

Sources

- 1. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of 5'-amino-5'-deoxythymidine on the pattern of polyadenylation of herpes simplex virus type 1 ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

Understanding the reactivity of the 5'-position of thymidine

Title: The Primary Handle: Strategic Manipulation of the Thymidine 5'-Hydroxyl Subtitle: A Technical Guide to Regioselectivity, Protection, and Functionalization in Nucleoside Chemistry

Executive Summary

For the drug development chemist, the 5'-hydroxyl group of thymidine is more than a functional moiety; it is the primary "handle" for oligonucleotide assembly and conjugation. Unlike the 3'-hydroxyl, which is sterically crowded and secondary, the 5'-position is a primary alcohol offering superior nucleophilicity and steric accessibility. This guide dissects the reactivity profile of the 5'-OH, providing validated protocols for its protection (DMT), activation (Appel/Mitsunobu), and oxidation, serving as a blueprint for synthesizing next-generation antiviral payloads and antibody-drug conjugates (ADCs).

Part 1: Structural & Mechanistic Fundamentals

To manipulate thymidine effectively, one must understand the electronic and steric disparity between the 5' and 3' positions.

The Steric/Electronic Landscape

The 5'-OH is attached to an exocyclic methylene group (

-

Kinetic Advantage: Under neutral conditions, the 5'-OH reacts with bulky electrophiles (e.g., trityl chlorides, silyl chlorides) at rates 4–10 times faster than the 3'-OH.

-

Nucleophilicity: While both are hydroxyls, the primary 5'-OH is less hindered, allowing for faster attack on electrophilic phosphorus or carbonyl centers.

Visualization of Reactivity

The following diagram illustrates the logical flow of reactivity based on steric accessibility.

Part 2: The "Gold Standard" – 5'-O-DMT Protection

In solid-phase oligonucleotide synthesis (SPOS), the 5'-OH must be protected by a group that is stable to base (during cleavage from resin) but labile to mild acid (for chain elongation). The 4,4'-dimethoxytrityl (DMT) group is the industry standard.

Mechanism of Regioselectivity

The reaction relies on the formation of the DMT cation . This bulky planar carbocation is sterically demanding. It preferentially attacks the unhindered 5'-OH.

-

Solvent: Anhydrous Pyridine (acts as both solvent and proton scavenger).

-

Catalyst: DMAP (4-dimethylaminopyridine) is often avoided in strict regioselective steps because it can accelerate 3'-attack; however, for 5'-DMT, pyridine alone is usually sufficient.

The "Orange" Validation

A self-validating feature of DMT chemistry is the color. The DMT cation is a resonance-stabilized carbocation with a deep orange/red color.

-

TLC Monitoring: When spotting the reaction mixture on a silica plate and exposing it to HCl vapor (or dipping in acid), the product spot turns bright orange instantly. This confirms the presence of the trityl group.

Part 3: Functional Transformation (Activation & Oxidation)

Beyond protection, the 5'-OH is a gateway to functionalized payloads (e.g., 5'-Azido-thymidine for Click chemistry).

Halogenation & Azidation (The One-Pot Appel Strategy)

Direct nucleophilic substitution of the 5'-OH is difficult because hydroxide is a poor leaving group. The Appel Reaction (PPh₃ + CBr₄) converts the 5'-OH into a 5'-Bromide (a good leaving group) in situ, which can then be displaced by an azide.

-

Why One-Pot? Isolating 5'-bromo-thymidine is possible but inefficient. Adding Sodium Azide (NaN₃) directly to the Appel mixture in DMF allows for immediate displacement.

-

Selectivity: The Appel reagent preferentially reacts with primary alcohols over secondary ones, maintaining regioselectivity at the 5'-position.

Oxidation Pathways

Converting the 5'-OH to an aldehyde or carboxylic acid enables conjugation to proteins (via reductive amination) or amines (via amide coupling).

| Target Functional Group | Reagent System | Mechanism Note |

| 5'-Aldehyde | Dess-Martin Periodinane (DMP) | Mild, neutral conditions.[1][2] Avoids over-oxidation if water is excluded. |

| 5'-Carboxylic Acid | TEMPO / BAIB (or Bleach) | The Anelli or Zhao protocol. TEMPO catalyzes the formation of the aldehyde, which is rapidly oxidized to the acid by the co-oxidant. |

Part 4: Experimental Protocols

Protocol A: Regioselective 5'-O-DMT Protection of Thymidine

This protocol ensures >90% yield of the 5'-protected isomer.

Materials:

-

Thymidine (1 eq)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.2 eq)

-

Anhydrous Pyridine (Solvent)

-

Methanol (Quenching)

Workflow:

-

Drying: Co-evaporate Thymidine with anhydrous pyridine (

) to remove trace water. Critical: Water destroys DMT-Cl. -

Reaction: Dissolve Thymidine in anhydrous pyridine (

). Cool to -

Addition: Add DMT-Cl portion-wise over 15 minutes. Allow to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Validation (TLC): Check TLC (DCM:MeOH 9:1). Product (

) should turn orange upon acid exposure. -

Quench: Add MeOH (

) to react with excess DMT-Cl. Stir 10 mins. -

Workup: Dilute with DCM, wash with saturated

(to keep pH basic; acid removes DMT) and brine. -

Purification: Flash chromatography (Silica). Eluent: DCM

5% MeOH/DCM + 0.5% Triethylamine . Note: Triethylamine prevents silica acidity from deprotecting the product.

Protocol B: One-Pot Synthesis of 5'-Azido-5'-Deoxythymidine

Based on the Appel-displacement strategy.

Materials:

-

Thymidine (1 eq)

-

Triphenylphosphine (

) (2 eq) -

Carbon Tetrabromide (

) (2 eq) -

Sodium Azide (

) (5 eq)

Workflow:

-

Activation: Dissolve Thymidine,

, and-

Observation: Solution may turn slightly yellow. 5'-Br intermediate forms.

-

-

Displacement: Add

directly to the flask. -

Heating: Heat the mixture to

for 4–6 hours. -

Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and excess azide).

-

Safety:

is toxic and can form explosive hydrazoic acid if acidified. Keep waste streams basic.

Part 5: Synthetic Workflow Diagram

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

-

Peterson, T. V., Streamland, T. U., & Awad, A. M. (2014).[5] A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444.[5] Link

-

Dess, D. B., & Martin, J. C. (1983).[2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Epp, J. B., & Widlansky, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link

-

Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis: Phosphoramidite Method. Technical Guides. Link

Sources

- 1. Dess-Martin reagent - Enamine [enamine.net]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ekwan.github.io [ekwan.github.io]

Methodological & Application

5'-tosylthymidine as an intermediate for PET imaging agents

Application Note: 5'-O-Tosylthymidine as a Versatile Intermediate for PET Imaging Agents

Part 1: Executive Summary & Strategic Rationale

5'-O-p-Toluenesulfonylthymidine (5'-Ts-dT) is a pivotal electrophilic scaffold in the development of Positron Emission Tomography (PET) tracers. Unlike the widely utilized 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which targets cellular proliferation via Thymidine Kinase 1 (TK1), derivatives synthesized from 5'-Ts-dT target distinct biological pathways or serve as prosthetic anchors for bioconjugation.

Why 5'-Tosylthymidine?

-

Regioselectivity: The primary 5'-hydroxyl group of thymidine is sterically more accessible and nucleophilic than the secondary 3'-hydroxyl, allowing for selective activation without exhaustive protection strategies.

-

Leaving Group Efficiency: The tosyl group (p-toluenesulfonate) is an excellent leaving group (

vs. OH), facilitating -

Divergent Utility: This intermediate enables two distinct radiopharmaceutical workflows:

-

Direct Labeling: Synthesis of 5'-[18F]Fluoro-5'-deoxythymidine (5'-[18F]FT) , a probe for Thymidine Phosphorylase (TP) activity.

-

Indirect Labeling (Click Chemistry): Synthesis of 5'-Azido-5'-deoxythymidine (5'-N3-dT) , a "clickable" scaffold for radiolabeling oligonucleotides (antisense, siRNA) or aptamers.

-

Part 2: Chemical Basis & Reaction Pathways

The utility of 5'-Ts-dT relies on the displacement of the tosylate by a nucleophile. The reaction is governed by

Pathway Visualization

Figure 1: Divergent synthesis pathways starting from 5'-O-Tosylthymidine. Path A leads to a discrete small-molecule tracer. Path B generates a prosthetic group for macromolecule labeling.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of the Precursor (5'-O-Tosylthymidine)

Objective: Selective activation of the 5'-OH while minimizing 3'-O-tosylation.

Reagents:

-

Thymidine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

Protocol:

-

Dissolution: Dissolve Thymidine (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL) under an argon atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Mechanistic Note: Low temperature is critical to favor the kinetic product (5'-substitution) over the thermodynamic or bis-substituted products.

-

Addition: Add TsCl (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight. Do not heat.

-

Quenching: Pour the mixture into ice water (100 mL). The product often precipitates as a white solid.

-

Purification: If oil forms, extract with Ethyl Acetate. Purify via Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

-

Validation: 1H NMR should show the characteristic aromatic tosyl doublets (~7.4 and 7.8 ppm) and a downfield shift of the 5'-CH2 protons.

Module B: Direct Radiofluorination (Synthesis of 5'-[18F]FT)

Objective: Nucleophilic substitution to create a Thymidine Phosphorylase tracer.

Materials:

-

Precursor: 5'-Ts-dT (5–10 mg)

-

[18F]Fluoride (No-carrier-added)[1]

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / K2CO3

-

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Azeotropic Drying: Trapped [18F]fluoride is eluted into a reaction vial with K222/K2CO3 solution. Evaporate to dryness at 95°C under He flow and vacuum. Add anhydrous MeCN (1 mL) and evaporate again (repeat 2x).

-

Critical Control: Water solvates fluoride, rendering it unreactive. The residue must be bone-dry.

-

-

Reaction: Dissolve 5'-Ts-dT (5 mg) in anhydrous MeCN (0.5 mL) and add to the dried [18F]fluoride complex.

-

Heating: Seal the vessel and heat to 100°C for 10–15 minutes .

-

Note: Unlike FLT synthesis which requires deprotection (hydrolysis), this reaction yields the final tracer directly if the 3'-OH was unprotected. If a 3'-protected precursor was used, add a hydrolysis step (1N HCl, 100°C, 3 min).

-

-

Purification: Dilute with water and inject onto Semi-prep HPLC (C18 column, 10% EtOH/Water isocratic or gradient).

-

Formulation: Collect the product peak, pass through a sterile filter (0.22 µm) into a sterile vial.

Data Summary: Typical Radiochemical Parameters

| Parameter | Specification |

|---|---|

| Precursor Load | 5–10 mg |

| Reaction Temp | 100°C |

| Reaction Time | 10–15 min |

| RCY (decay corr.) | 20–35% |

| Purification | HPLC (Reverse Phase) |

Module C: The "Click" Strategy (Synthesis of 5'-Azido-dT)

Objective: Creating a scaffold for labeling oligonucleotides.

Context: Direct fluorination of DNA is difficult. A superior strategy involves converting 5'-Ts-dT to 5'-Azido-dT, incorporating this into an oligonucleotide, and then "clicking" it with an [18F]-alkyne (e.g., [18F]FB-DBCO).

Protocol (Azidation):

-

Reaction: Dissolve 5'-Ts-dT (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN3, 5.0 eq).

-

Conditions: Heat to 60°C for 5 hours.

-

Workup: Dilute with brine, extract with EtOAc.

-

Product: 5'-Azido-5'-deoxythymidine (5'-N3-dT).

-

Safety: Azides are potentially explosive. Work on small scales and avoid metal spatulas.

-

Radiolabeling Workflow (Click):

-

Synthesize the oligonucleotide with 5'-N3-dT at the 5' end.

-

Synthesize an [18F]-prosthetic group containing a strained alkyne (e.g., DBCO or BCN).

-

Incubation: Mix the [18F]-alkyne with the 5'-Azido-DNA in aqueous buffer (pH 7.4) at room temperature for 15 minutes.

-

Result: High-yield formation of the [18F]-labeled oligonucleotide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 4: Quality Control & Troubleshooting

QC Parameters for 5'-[18F]FT:

-

Radionuclidic Identity: Half-life check (109.7 min).[1][2][3][4]

-

Chemical Purity: HPLC (UV 254 nm) must show no precursor (5'-Ts-dT) or Thymidine peaks above limits.

-

Radiochemical Purity: >95% via Radio-HPLC or Radio-TLC.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low RCY (<5%) | Wet [18F]fluoride | Ensure rigorous azeotropic drying (3x MeCN). Check gas lines for moisture. |

| Side Products | Elimination (formation of alkene) | Reduce reaction temperature to 85°C; ensure base (K2CO3) is not in large excess. |

| Precursor Degradation | Thermal instability | Store 5'-Ts-dT at -20°C under argon. It is sensitive to hydrolysis over time. |

| Poor HPLC Separation | Column fouling | Use a dedicated C18 column for nucleosides. Flush with 50% MeOH between runs. |

Part 5: References

-

Nucleophilic Fluorination Mechanisms:

-

P. W. Miller et al., "Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography," Angew. Chem. Int. Ed., 2008.

-

-

Thymidine Analog Radiochemistry (FLT/FMAU context):

-

M. M. Alauddin et al., "Synthesis and In Vitro Evaluation of 5-[18F]Fluoroalkyl Pyrimidine Nucleosides," J. Med. Chem., 2014.[4]

-

-

Click Chemistry in Radiopharmaceuticals:

-

J. E. Hein and V. V. Fokin, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides," Chem. Soc. Rev., 2010.

-

-

Oligonucleotide Labeling Strategies:

-

G. Glaser et al., "Click Chemistry for the Radiolabeling of Biomolecules," Bioconjugate Chem., 2009.

-

-

General Protocol for Tosylation:

-

Sigma-Aldrich / Merck Technical Bulletins on Nucleoside Functionalization.

-

Sources

- 1. Rapid and Efficient Radiosyntheses of Meta-substituted [18F]Fluoroarenes from [18F]Fluoride Ion and Diaryliodonium Tosylates within a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Solvent Effects in the Radiosynthesis of 18F-Labeled Thymidine Analogues toward Clinical Translation for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psec.uchicago.edu [psec.uchicago.edu]

Application Notes: 5'-Tosylthymidine as a Pivotal Intermediate for Modified DNA Synthesis

Introduction: The Strategic Importance of 5'-Tosylthymidine

In the field of synthetic biology and drug development, the precise chemical modification of nucleosides is paramount for creating novel therapeutic agents, diagnostic probes, and tools for molecular biology.[1][2][3] 5'-Tosylthymidine stands out as a critical intermediate in this endeavor. The primary 5'-hydroxyl group of thymidine, by itself, is a poor leaving group (as hydroxide, HO⁻), making direct nucleophilic substitution inefficient.[4][5] The introduction of a p-toluenesulfonyl (tosyl, Ts) group transforms this hydroxyl into a tosylate (-OTs), an excellent leaving group, thereby activating the 5'-position for a wide range of nucleophilic substitution (SN2) reactions.[6][7][8]

The efficacy of the tosylate anion as a leaving group is rooted in its exceptional stability. This stability arises from the delocalization of the negative charge through resonance across the sulfonyl group and the attached aromatic ring.[6] The conjugate acid, p-toluenesulfonic acid (TsOH), is highly acidic (pKa ≈ -2.8), which underscores the stability and low basicity of the tosylate anion, making it readily displaced by even moderate nucleophiles.[6] This activation allows for the stereospecific introduction of various functionalities at the 5'-carbon, a cornerstone of modified oligonucleotide synthesis.[6][9]

This guide provides a comprehensive overview and detailed protocols for the application of 5'-tosylthymidine in the synthesis of key precursors for modified DNA, such as 5'-azido- and 5'-amino-5'-deoxythymidine.

Core Synthesis Workflow

The synthetic pathway from native thymidine to a versatile, conjugation-ready 5'-amino-modified monomer is a multi-step process where 5'-tosylthymidine is the central intermediate. This workflow is fundamental for accessing a broad spectrum of DNA modifications.

Caption: Synthetic pathway from thymidine to 5'-conjugated DNA.

Protocol 1: Synthesis of 5'-O-Tosylthymidine

This protocol details the conversion of the 5'-hydroxyl group of thymidine into a tosylate. This is the crucial activation step. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the tosyl chloride and to ensure high yields. Pyridine serves as both a solvent and a base to neutralize the HCl byproduct generated during the reaction.

Materials:

-

Thymidine

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve thymidine (1.0 eq.) in anhydrous pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution at 0 °C. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Quench the reaction by adding cold water or ice.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5'-O-tosylthymidine.

Protocol 2: Synthesis of 5'-Azido-5'-deoxythymidine

The tosylate is an excellent leaving group for SN2 displacement. This protocol utilizes sodium azide as a nucleophile to introduce the versatile azido moiety, a precursor for amines and a key functional group for "click chemistry" reactions.[10] Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.[6]

Materials:

-

5'-O-Tosylthymidine (1.0 eq.)

-

Sodium azide (NaN₃) (1.5-3.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the 5'-O-tosylthymidine (1.0 eq.) in anhydrous DMF in a round-bottom flask.

-

Nucleophilic Displacement: Add sodium azide (1.5 eq.) to the solution. Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting tosylate is consumed.

-

Workup:

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: The resulting 5'-azido-5'-deoxythymidine can be purified by silica gel column chromatography if necessary. High yields are often achieved in this step.[11][12]

Caption: SN2 displacement of the tosylate by the azide anion.

Protocol 3: Reduction of 5'-Azido-5'-deoxythymidine to 5'-Amino-5'-deoxythymidine

The azide group is readily reduced to a primary amine, which is a highly valuable functional handle for subsequent conjugations. The Staudinger reaction is a mild and efficient method for this transformation, using triphenylphosphine (PPh₃) followed by hydrolysis.[1][13] This method avoids the use of harsh reducing agents that could affect other functional groups on the nucleoside.

Materials:

-

5'-Azido-5'-deoxythymidine (1.0 eq.)

-

Triphenylphosphine (PPh₃) (1.1 eq.)

-

Tetrahydrofuran (THF)

-

Water

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

Reaction Setup: Dissolve the 5'-azido-5'-deoxythymidine in THF.

-

Staudinger Reaction: Add triphenylphosphine (1.1 eq.) to the solution. The reaction is often stirred at room temperature. Evolution of N₂ gas may be observed.

-

Hydrolysis: After the azide has been consumed (monitored by TLC), add water to the reaction mixture to hydrolyze the intermediate aza-ylide.

-

Workup and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography or crystallization to obtain the 5'-amino-5'-deoxythymidine.[12][13]

Applications and Further Modifications

The resulting 5'-amino-5'-deoxythymidine is a versatile building block.[13] The primary amine is a potent nucleophile and can be used for a variety of downstream applications:

-

Oligonucleotide Synthesis: The 5'-amino-modified nucleoside can be converted into a phosphoramidite and incorporated into oligonucleotides using standard solid-phase synthesis.[14][15]

-

Labeling and Conjugation: The 5'-amino group can be readily coupled to activated esters (e.g., NHS esters) of fluorescent dyes, biotin, or other reporter molecules.

-

Therapeutic Constructs: The amino group provides a site for attaching peptides, lipids, or other moieties to improve the therapeutic properties of an oligonucleotide, such as cellular uptake or nuclease resistance.[16]

Alternative Nucleophilic Displacements

While azide is a common nucleophile, the 5'-tosyl group can be displaced by a variety of others, expanding the synthetic possibilities.

| Nucleophile | Reagent Example | Product 5'-Functionality | Application Field |

| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe (Thioether) | Antiviral research, cross-linking studies |

| Cyanide | Sodium Cyanide (NaCN) | -CN (Nitrile) | Precursor for carboxylic acids, amines |

| Halides | Lithium Bromide (LiBr) | -Br (Bromo) | Further synthetic transformations |

| Amines | Ammonia (NH₃), Alkylamines | -NH₂, -NHR, -NR₂ | Direct amination, synthesis of polyamines |

Table 1: Representative nucleophilic substitution reactions on 5'-O-tosylthymidine.

Conclusion

5'-O-Tosylthymidine is a highly valuable and versatile intermediate in the synthesis of modified DNA. By converting the inert 5'-hydroxyl into an excellent tosylate leaving group, it opens the door to a vast array of SN2 reactions. The synthetic routes via 5'-azido and 5'-amino derivatives are particularly powerful, providing a gateway to fluorescently labeled probes, therapeutic oligonucleotides, and complex bioconjugates. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals to harness the full potential of this pivotal chemical modification strategy.

References

-

Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444. [Link]

-

Hesse, K., & Pfleger, R. (1933). Notizen: Zur Nomenklatur. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(8), 1323-1323. [Link]

-

Rüegg, M., & Togni, A. (2013). Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. CHIMIA International Journal for Chemistry, 67(11), 818-822. [Link]

-

Grokipedia. (n.d.). Tosyl group. Grokipedia. [Link]

-

Zhu, Z., & Tabacco, M. A. (2002). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 21(8-9), 567-579. [Link]

-

Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

-

Hata, T., Yamamoto, I., & Sekine, M. (1978). One-step synthesis of 5′-azido-nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 755-759. [Link]

-

Kumar, P., et al. (2010). Two-Step Synthesis of a 5'-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Organic Letters, 12(18), 4184–4187. [Link]

-

Jauregui Matos, V. (2022). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes. eScholarship, University of California. [Link]

-

Van Aerschot, A., et al. (1991). Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine. Journal of Medicinal Chemistry, 34(6), 1963-1968. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Ohkubo, A., et al. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current Protocols, 1(3), e70. [Link]

-

Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. [Link]

-

Glen Research. (n.d.). Thiol Modification of Oligonucleotides. Glen Report 5-15. [Link]

-

Yip, C. W., et al. (1975). Reactive 5'-substituted thymidine derivatives as potential inhibitors of nucleotide biosynthesis. Journal of Medicinal Chemistry, 18(9), 981-984. [Link]

- Zatsepin, T. S., Stetsenko, D. A., & Oretskaya, T. S. (2016). Modified oligonucleotides and methods for their synthesis.

-

Taylor, A. I., & Dekker, C. (2016). Chemical synthesis of modified DNA. Current Opinion in Chemical Biology, 34, 1-7. [Link]

-

Kumar, D., et al. (2022). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate Chemistry, 34(1), 114-121. [Link]

-

Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]

Sources

- 1. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes [escholarship.org]

- 3. WO2016028187A1 - Modified oligonucleotides and methods for their synthesis - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]